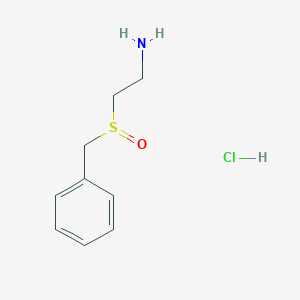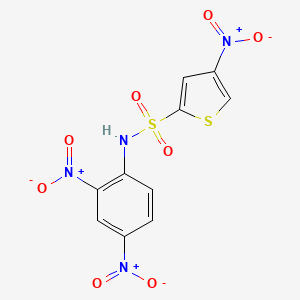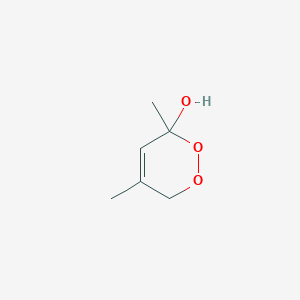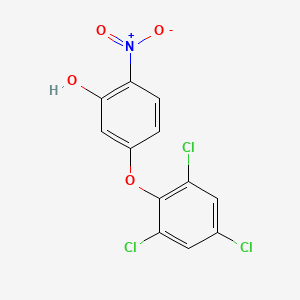![molecular formula C17H19O4P B14597379 Dimethyl [3-([1,1'-biphenyl]-2-yl)-2-oxopropyl]phosphonate CAS No. 61263-09-0](/img/structure/B14597379.png)
Dimethyl [3-([1,1'-biphenyl]-2-yl)-2-oxopropyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl [3-([1,1’-biphenyl]-2-yl)-2-oxopropyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a biphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [3-([1,1’-biphenyl]-2-yl)-2-oxopropyl]phosphonate typically involves the reaction of a biphenyl derivative with a phosphonate reagent. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. The reaction conditions often include the use of a base and a solvent such as toluene or dichloromethane, with the reaction being carried out at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [3-([1,1’-biphenyl]-2-yl)-2-oxopropyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as aluminum chloride and a solvent like nitrobenzene.
Major Products
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Nitrated or halogenated biphenyl derivatives.
Scientific Research Applications
Dimethyl [3-([1,1’-biphenyl]-2-yl)-2-oxopropyl]phosphonate has several scientific research applications:
Biology: Studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Dimethyl [3-([1,1’-biphenyl]-2-yl)-2-oxopropyl]phosphonate involves its interaction with molecular targets through the phosphonate group. This group can form strong bonds with metal ions and enzymes, affecting their activity. The biphenyl moiety can participate in π-π interactions with aromatic residues in proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
Dimethyl methylphosphonate: A simpler phosphonate compound used as a flame retardant and chemical intermediate.
3,3’-Dimethylbiphenyl: A biphenyl derivative with similar structural features but lacking the phosphonate group.
Uniqueness
Dimethyl [3-([1,1’-biphenyl]-2-yl)-2-oxopropyl]phosphonate is unique due to the combination of the biphenyl and phosphonate groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and interact with biological molecules makes it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
61263-09-0 |
|---|---|
Molecular Formula |
C17H19O4P |
Molecular Weight |
318.30 g/mol |
IUPAC Name |
1-dimethoxyphosphoryl-3-(2-phenylphenyl)propan-2-one |
InChI |
InChI=1S/C17H19O4P/c1-20-22(19,21-2)13-16(18)12-15-10-6-7-11-17(15)14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3 |
InChI Key |
DXOYJPMNKMAMLE-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CC(=O)CC1=CC=CC=C1C2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Acetic acid, [[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]-, ethyl ester](/img/structure/B14597307.png)

![2-(4-Fluorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14597318.png)
![Piperazine, 1-[2-(4-methyl-5-thiazolyl)ethyl]-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B14597329.png)

![2-[Benzyl(ethyl)amino]-3-chloronaphthalene-1,4-dione](/img/structure/B14597345.png)




![2-{[Methyl(nitroso)carbamoyl]amino}ethyl methylcarbamate](/img/structure/B14597384.png)
![2,4-Dichloro-1-{[4-(1-chloroethyl)phenoxy]methyl}benzene](/img/structure/B14597393.png)
